N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
Description
This oxalamide derivative features a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group at the N1 position and a 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl substituent at the N2 position. The benzo[d][1,3]dioxole moiety is a common pharmacophore in bioactive molecules, contributing to metabolic stability and lipophilicity . thaliana for related oxalamides) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-24-7-6-14-9-15(3-4-16(14)24)17(25)11-23-21(27)20(26)22-10-13-2-5-18-19(8-13)29-12-28-18/h2-9,17,25H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROMVQAWQBYXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole-based compounds often target microtubules and their component protein, tubulin. These targets are crucial for cell division and growth, making them a common target for anticancer agents.
Mode of Action
They can either suppress tubulin polymerization or stabilize the microtubule structure. This modulation can cause mitotic blockade and induce cell apoptosis, which is a programmed cell death.
Biochemical Pathways
Indole-based compounds are known to impact the pathways related to cell division and growth. By targeting tubulin and microtubules, these compounds can disrupt the normal cell cycle, particularly the mitotic phase, leading to cell death.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, including mechanisms of action, anticancer properties, and potential therapeutic applications.
- Molecular Formula: C15H20N2O6
- Molecular Weight: 324.33 g/mol
- CAS Number: 1334374-55-8
The compound's biological activity is primarily attributed to its structural components:
- Benzo[d][1,3]dioxole Moiety: This part is known for its ability to interact with various biological targets, potentially modulating enzyme activity and receptor interactions.
- Indole Derivative: The presence of the indole structure may contribute to the compound's ability to influence neurotransmitter systems and cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance:
- A study reported that derivatives with similar structures exhibited IC50 values against cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) in the range of 1.54 to 4.52 µM, indicating significant antiproliferative effects .
- The mechanisms explored included:
- EGFR Inhibition: Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Induction: Annexin V-FITC assays demonstrated that these compounds could induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins like Bax and Bcl-2 .
Case Studies
Case Study 1: Anticancer Efficacy
A recent investigation focused on a related compound, which demonstrated an IC50 value of 2.38 µM against HepG2 cells, significantly lower than that of doxorubicin (7.46 µM) used as a control. This suggests a promising therapeutic index for compounds with similar structures .
Case Study 2: Metabolic Activity
Another study assessed the compound's effect on α-amylase inhibition, which is crucial for managing diabetes. The compound showed IC50 values of 0.68 µM against α-amylase, indicating strong potential as an antidiabetic agent while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .
Comparative Data Table
| Biological Activity | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Anticancer | N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy...) | 2.38 (HepG2) | EGFR |
| Anticancer | Doxorubicin | 7.46 (HepG2) | EGFR |
| α-Amylase Inhibition | N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy...) | 0.68 | α-Amylase |
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Table 1: Structural Comparison of Oxalamide Derivatives
Bioactivity and Mechanism
- S336 : Exhibits high potency as a umami agonist (EC₅₀: 0.3 µM in hTAS1R1/hTAS1R3 assays) and is metabolized rapidly in rat hepatocytes without amide hydrolysis, suggesting metabolic stability .
- K-16 : Reduces primary root length in A. thaliana by 40% at 0.1 µM, comparable to the auxin analog NAA, indicating auxin-like signaling disruption .
- Compound 25b : Stabilizes c-Myc G-quadruplex DNA with 10-fold selectivity over duplex DNA, attributed to its flexible ethylenediamine linker and aromatic interactions .
The target compound’s indole group may enhance binding to hydrophobic enzyme pockets (e.g., IDO1 inhibitors in ), while its hydroxyl group could improve solubility compared to S336’s pyridine moiety.
Metabolic and Toxicological Profiles
- S336: No observed toxicity in rodent studies; approved globally as a flavor additive .
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide : Rapid hepatocyte metabolism without amide cleavage, similar to S336 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
